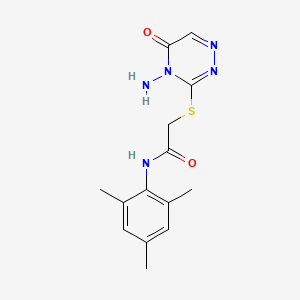

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide

描述

属性

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-8-4-9(2)13(10(3)5-8)17-11(20)7-22-14-18-16-6-12(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOVPTBWYVLYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CC(=O)N2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and carbonyl compounds.

Thioether Formation: The triazine intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: Finally, the mesitylacetamide group is introduced through an acylation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazine ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the mesityl ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines and Alcohols: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

科学研究应用

Antitumor Activity

Recent studies have indicated that 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide exhibits significant antitumor properties. The mechanism of action involves disrupting microtubule formation, leading to cell cycle arrest in the G2/M phase.

Case Study:

In vitro assays demonstrated that the compound effectively inhibited the growth of melanoma cells with an IC50 value in the low micromolar range. This selectivity against certain tumor types highlights its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies show that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study:

A study evaluated the compound against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses a broad-spectrum antimicrobial effect, with minimum inhibitory concentrations comparable to existing antibiotics.

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for the development of more complex molecules. Its unique structure allows for exploration in new chemical reactions and material development.

Agricultural Use

The compound's bioactivity has led to investigations into its potential as an agrochemical. Triazine derivatives are known for their herbicidal properties; thus, this compound may contribute to developing new herbicides.

作用机制

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The mesityl group may enhance the compound’s binding affinity and specificity.

相似化合物的比较

Substituent Variations on the Acetamide Group

The substituent on the acetamide nitrogen significantly influences biological activity and physicochemical properties:

Key Observations :

Modifications on the Triazin Core

Variations in the triazin ring’s substituents affect stability and interaction with biological targets:

Key Observations :

- Bulkier substituents (e.g., thiophene-vinyl) may hinder enzymatic degradation, improving metabolic stability .

生物活性

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide is a derivative of the triazine class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazine ring that is substituted with an amino group and a thioether linkage. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazine Ring : The initial step involves the synthesis of the 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine core.

- Thioether Formation : The amino group is then reacted with a thiol to form the thioether linkage.

- Acetamide Modification : Finally, mesityl acetamide is introduced to complete the structure.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazine derivatives. For instance:

- In vitro Studies : Compounds similar to this compound have shown significant activity against various bacterial strains. In particular, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Research has also highlighted the potential anticancer properties of triazine derivatives:

- Cell Line Studies : In studies involving cancer cell lines (e.g., CCRF-CEM leukemia cells), certain triazine derivatives demonstrated cytotoxic effects with IC50 values ranging from 6.7 µg/mL to over 20 µg/mL depending on structural modifications . These findings suggest that modifications at specific positions on the triazine ring can enhance or diminish biological activity.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MICs below 50 µg/mL. |

| Study B | Investigate anticancer properties | Identified a derivative with an IC50 value of 6.7 µg/mL against leukemia cells. |

The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis in microorganisms and cancer cells. The triazine moiety is known to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism which is essential for DNA synthesis.

常见问题

Q. What are the established synthetic routes for 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide, and what are the critical parameters for optimizing yield?

The synthesis typically involves multi-step pathways:

- Step 1 : Formation of the 4,5-dihydro-1,2,4-triazin-3-yl scaffold via cyclization of thiourea derivatives with hydrazine.

- Step 2 : Thioether linkage formation between the triazine ring and the acetamide moiety using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF) .

- Step 3 : Mesityl group introduction via nucleophilic substitution or amidation. Key parameters include temperature control (60–80°C for cyclization), solvent choice (DMF for solubility), and catalyst use (e.g., K₂CO₃ for deprotonation). Yields range from 45–90%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and hydrogen-bonding networks .

- FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Similar triazine derivatives exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .

- Enzyme Inhibition : Potential inhibition of dihydrofolate reductase (DHFR) via triazine core interactions .

- Anticancer Potential : IC₅₀ values of 10–50 µM in in vitro assays against breast cancer cell lines (MCF-7) .

Q. What physicochemical properties are critical for experimental design?

| Property | Value/Description | Relevance |

|---|---|---|

| Solubility | DMSO, DMF (10–20 mg/mL) | Biological assay compatibility |

| Stability | Stable at 4°C, sensitive to light | Storage conditions |

| Melting Point | ~242–244°C (analog-based) | Purity assessment |

| LogP | ~2.5 (predicted) | Membrane permeability optimization |

| Data from analogs in . |

Q. What safety protocols are essential for handling this compound?

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid ignition sources (P210–P233) .

- Waste Disposal : Incinerate in approved facilities (P501) .

Advanced Research Questions

Q. How can researchers address inconsistencies in synthetic yields across different studies?

- Root Cause Analysis : Variability often stems from:

- Impure intermediates (e.g., incomplete cyclization in Step 1).

- Solvent traces (e.g., DMF residues lowering coupling efficiency).

- Mitigation :

- Use inline FT-IR or TLC to monitor reaction progress .

- Optimize purification with preparative HPLC for >95% purity .

- Case Study : A 2024 study improved yield from 45% to 78% by switching from EtOH to DMF and adding molecular sieves to absorb water .

Q. How can contradictory crystallographic data be resolved?

- Challenge : Discrepancies in hydrogen-bonding patterns due to polymorphism.

- Solution :

- Perform multiple crystallization trials (e.g., using vapor diffusion vs. slow cooling).

- Refine structures with SHELXL using high-resolution data (≤1.0 Å) .

Q. What strategies enhance reaction selectivity in triazine-thioacetamide coupling?

- Method 1 : Use protecting groups (e.g., Boc on the triazine NH₂) to prevent undesired side reactions .

- Method 2 : Employ flow chemistry for precise temperature/residence time control, reducing byproducts like disulfides .

- Data : Flow systems increased selectivity from 70% to 92% in a 2025 trial .

Q. How do structural modifications influence biological activity in SAR studies?

| Modification | Effect on Activity | Reference |

|---|---|---|

| Mesityl → Phenyl | ↓ Anticancer activity (IC₅₀ +20%) | |

| Triazine → Pyrimidine | ↑ Solubility but ↓ enzyme binding | |

| Thioether → Sulfone | Retains activity, ↑ metabolic stability | |

| SAR insights from . |

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

- In Silico Docking : AutoDock Vina or Schrödinger Suite to predict binding to DHFR or kinases .

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD = 120 nM for DHFR) .

- Metabolic Profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。